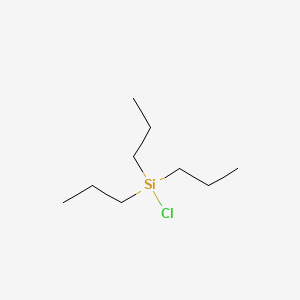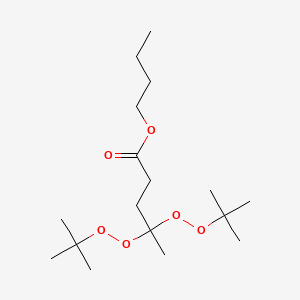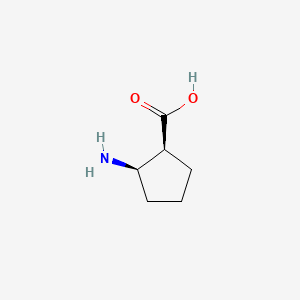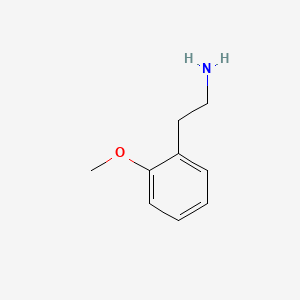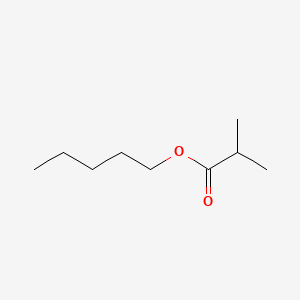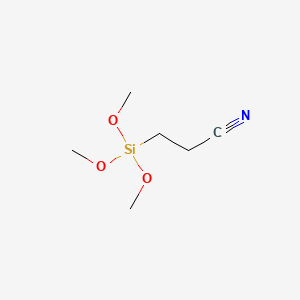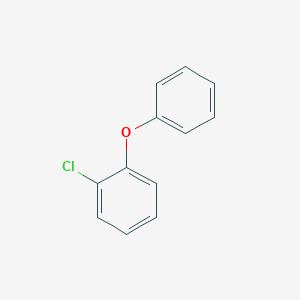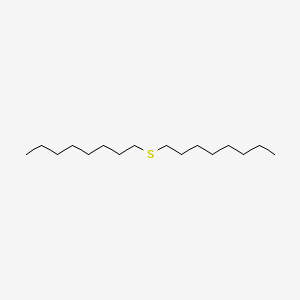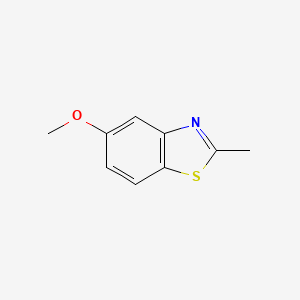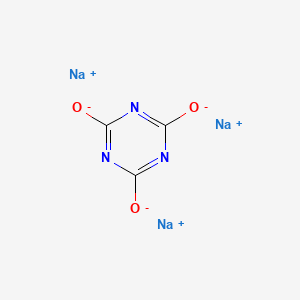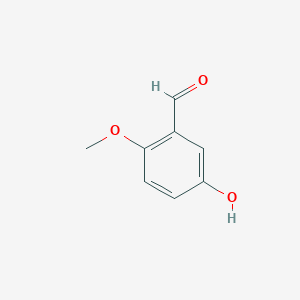
5-Hydroxy-2-methoxybenzaldehyde
Übersicht
Beschreibung
5-Hydroxy-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H8O3 . It is a derivative of benzaldehyde, featuring both hydroxyl and methoxy functional groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reimer-Tiemann Reaction: One common method for synthesizing 5-Hydroxy-2-methoxybenzaldehyde involves the Reimer-Tiemann reaction on 4-methoxyphenol.
Reduction: The compound can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol.
Industrial Production Methods:
- Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Hydroxy-2-methoxybenzaldehyde can undergo oxidation reactions to form various oxidized derivatives.
Substitution: It reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in ethanol is a typical reducing agent.
Substitution: Malononitrile is used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.
Substitution: 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 5-Hydroxy-2-methoxybenzaldehyde is used in the synthesis of various organic compounds, including Schiff base compounds .
Biology:
- It is employed to study the electroantennogram response of the vine weevil to a broad range of volatile plant compounds .
Medicine:
- The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium avium subsp. paratuberculosis .
Industry:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a well-known flavoring agent with similar structural features but different functional properties.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Isovanillin is another isomer with distinct chemical behavior.
Ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): This compound is an isomer with different reactivity and applications.
Uniqueness:
Eigenschaften
IUPAC Name |
5-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNIBJPEJAWOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326844 | |
| Record name | 5-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35431-26-6 | |
| Record name | 5-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-hydroxy-2-methoxybenzaldehyde in the synthesis of Schiff bases, and what biological activities have been explored for these derivatives?
A1: this compound serves as a key building block in synthesizing Schiff base ligands. [] It reacts with primary amines, like 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole, through a condensation reaction to form the Schiff base structure. [] These resulting Schiff base derivatives, incorporating the this compound moiety, have been investigated for their antimicrobial activity against various bacterial and fungal species. []
Q2: Beyond its synthetic utility, is this compound found naturally, and if so, in what context?
A2: Yes, this compound is a naturally occurring compound. It has been identified as a constituent of Trianthema portulacastrum Linn., commonly known as Bishkhapra. [] This plant has a history of use in Ayurvedic medicine for various purposes. []
Q3: The provided research mentions characterization techniques used to confirm the structure of compounds derived from this compound. What specific techniques were employed?
A3: Researchers utilized a combination of spectroscopic techniques to confirm the structures of the synthesized Schiff base derivatives. These techniques included UV-visible spectroscopy, 1H NMR, 13C NMR, and mass spectrometry (MS). [] Additionally, molecular modeling software (ACD simulation software) was employed to visualize and analyze the optimized structures of the compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

